molecular formula C11H21NO B13528516 3-(4-Methylcyclohexyl)morpholine

3-(4-Methylcyclohexyl)morpholine

Cat. No.: B13528516
M. Wt: 183.29 g/mol
InChI Key: DWLCICKCSXCOTL-UHFFFAOYSA-N
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Description

3-(4-Methylcyclohexyl)morpholine is a morpholine derivative characterized by a methyl-substituted cyclohexyl group attached to the morpholine ring at the 3-position. Morpholine derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and material science due to their versatile reactivity and ability to modulate physicochemical properties. The 4-methylcyclohexyl moiety introduces steric bulk and lipophilicity, which can influence solubility, metabolic stability, and target binding affinity.

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

3-(4-methylcyclohexyl)morpholine

InChI

InChI=1S/C11H21NO/c1-9-2-4-10(5-3-9)11-8-13-7-6-12-11/h9-12H,2-8H2,1H3

InChI Key

DWLCICKCSXCOTL-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C2COCCN2

Origin of Product

United States

Preparation Methods

The synthesis of 3-(4-Methylcyclohexyl)morpholine typically involves the reaction of 4-methylcyclohexylamine with diethylene glycol. The process includes the following steps:

    Coupling Reaction: 4-methylcyclohexylamine is reacted with diethylene glycol in the presence of a catalyst such as sulfuric acid.

    Cyclization: The intermediate product undergoes cyclization to form the morpholine ring.

    Purification: The final product is purified using techniques like distillation or recrystallization to obtain pure this compound.

Industrial production methods often involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

3-(4-Methylcyclohexyl)morpholine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles, leading to the formation of substituted morpholines.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Hydrogen gas, palladium catalyst.

    Electrophiles: Halogens, alkyl halides.

Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.

Scientific Research Applications

3-(4-Methylcyclohexyl)morpholine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of rubber chemicals, corrosion inhibitors, and other industrial products.

Mechanism of Action

The mechanism of action of 3-(4-Methylcyclohexyl)morpholine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural Features and Physicochemical Properties

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties
3-(4-Methylcyclohexyl)morpholine 4-Methylcyclohexyl at morpholine 3-position ~211.3* High lipophilicity, steric bulk
4-((5-((Cyclohexylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)morpholine Cyclohexylmethyl-thio-triazole linkage 339.5 m.p. 118–120°C; δ 1.24–1.55 ppm (1H-NMR)
4-[1-(3-Methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) 3-Methoxyphenyl-cyclohexyl group 291.4 Psychoactive properties; detected via forensic methods
4-[2-(3-Chlorophenyl)-4-(4-chlorophenyl)sulfonyl-1,3-oxazol-5-yl]morpholine Di-chlorophenyl-sulfonyl-oxazole 439.3 XLogP3 = 4.5; high complexity (618)
1-(2-Chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea (MeCCNU) Nitrosourea core with 4-methylcyclohexyl 273.7 Alkylating agent; chemotherapeutic use

*Estimated based on molecular formula (C₁₁H₂₁NO).

Key Observations :

  • Steric Effects: Bulky substituents (e.g., phenoxyphenyl in anti-trypanosomal morpholine derivatives ) reduce metabolic degradation but may hinder target binding if poorly optimized.
  • Spectroscopic Profiles : Cyclohexyl protons in 1H-NMR typically resonate at δ 1.24–1.55 ppm , consistent across analogs, aiding structural confirmation.

Functional Comparisons

Key Observations :

  • Anti-Parasitic Activity: Morpholine derivatives with pyrazol-phenoxyphenyl motifs exhibit superior anti-trypanosomal activity compared to isoxazole or aminophenyl analogs . The phenoxy group is critical, as its removal reduces efficacy by ninefold.
  • Psychoactive Properties: 3-MeO-PCMo’s 3-methoxyphenyl group likely contributes to its psychoactivity through serotonergic receptor interactions, distinguishing it from non-aromatic analogs .
  • Therapeutic vs. Toxic Profiles: Nitrosourea derivatives like MeCCNU demonstrate that the 4-methylcyclohexyl group can be integrated into alkylating agents, but their therapeutic window is narrower than non-alkylating morpholines.

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